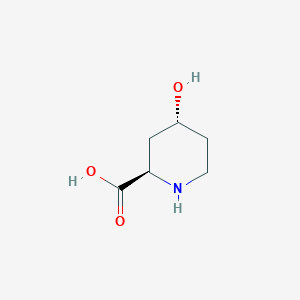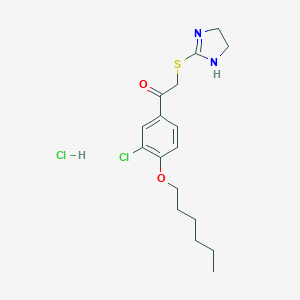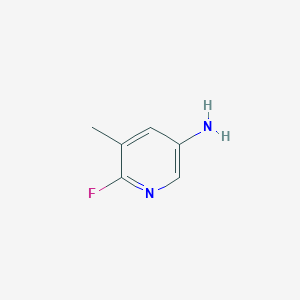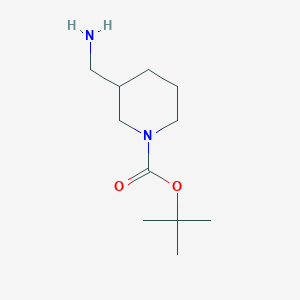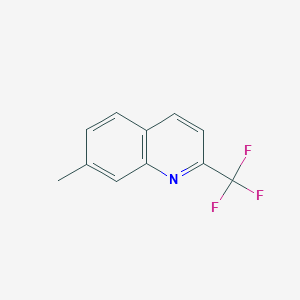![molecular formula C8H14N2O2 B069285 (6R,7aR)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one CAS No. 173658-17-8](/img/structure/B69285.png)
(6R,7aR)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6R,7aR)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrrolo[1,2-c]imidazole derivative that exhibits unique biochemical and physiological properties.
Mécanisme D'action
The mechanism of action of (6R,7aR)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one is not fully understood. However, studies have suggested that this compound induces apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit bacterial growth by disrupting the bacterial cell wall.
Effets Biochimiques Et Physiologiques
(6R,7aR)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one exhibits unique biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to have antimicrobial activity against various bacterial strains. Additionally, (6R,7aR)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one has been studied for its potential use as a fluorescent probe in biological imaging.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (6R,7aR)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one in lab experiments is its potent anticancer and antimicrobial activity. This compound can be used as a tool to study the underlying mechanisms of cancer cell apoptosis and bacterial growth inhibition. However, one of the limitations of using this compound is its potential toxicity. Careful consideration should be taken when handling this compound in lab experiments.
Orientations Futures
There are several future directions for the study of (6R,7aR)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one. One potential direction is the development of novel anticancer and antimicrobial agents based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use as a fluorescent probe in biological imaging. Finally, the potential toxicity of this compound should be further investigated to ensure safe handling in lab experiments.
Méthodes De Synthèse
The synthesis of (6R,7aR)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one involves the reaction between ethyl 5-aminopentanoate and cyclohexanone in the presence of a reducing agent. This reaction leads to the formation of the pyrrolo[1,2-c]imidazole ring, which is then further modified to obtain the final product. The synthesis of this compound has been optimized to obtain high yields and purity.
Applications De Recherche Scientifique
The (6R,7aR)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one compound has been extensively studied for its potential applications in various fields of scientific research. This compound has been found to exhibit potent anticancer activity by inducing apoptosis in cancer cells. It has also been shown to have antimicrobial activity against various bacterial strains. Additionally, (6R,7aR)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one has been studied for its potential use as a fluorescent probe in biological imaging.
Propriétés
Numéro CAS |
173658-17-8 |
|---|---|
Nom du produit |
(6R,7aR)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one |
Formule moléculaire |
C8H14N2O2 |
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
(6R,7aR)-2-ethyl-6-hydroxy-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazol-1-one |
InChI |
InChI=1S/C8H14N2O2/c1-2-9-5-10-4-6(11)3-7(10)8(9)12/h6-7,11H,2-5H2,1H3/t6-,7-/m1/s1 |
Clé InChI |
BWVXWKVXUYMBIQ-RNFRBKRXSA-N |
SMILES isomérique |
CCN1CN2C[C@@H](C[C@@H]2C1=O)O |
SMILES |
CCN1CN2CC(CC2C1=O)O |
SMILES canonique |
CCN1CN2CC(CC2C1=O)O |
Synonymes |
1H-Pyrrolo[1,2-c]imidazol-1-one,2-ethylhexahydro-6-hydroxy-,(6R-trans)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



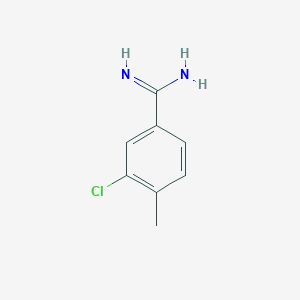



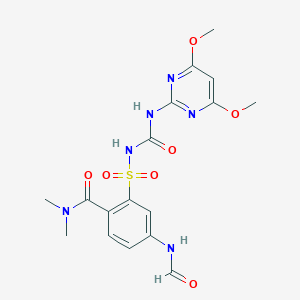
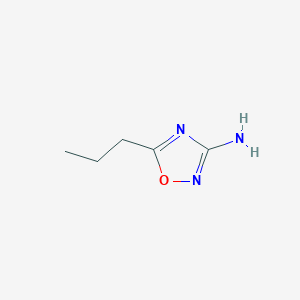
![N,N-diethylethanamine;5-[2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate](/img/structure/B69224.png)
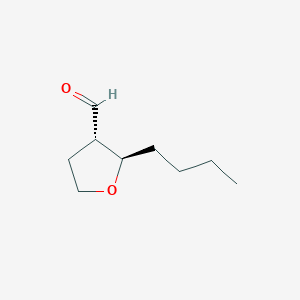
![1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B69230.png)
